3,3,4,4-Tetrafluoropiperidine hydrochloride
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Overview
Description
3,3,4,4-Tetrafluoropiperidine hydrochloride is a fluorinated organic compound with the molecular formula C5H8ClF4N. It is a derivative of piperidine, where four hydrogen atoms are replaced by fluorine atoms at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the production of high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropiperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized piperidine compounds .
Scientific Research Applications
3,3,4,4-Tetrafluoropiperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Material Science: The compound is utilized in the design of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in studies involving fluorinated compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4-Tetrafluoropyrrolidine hydrochloride
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness
3,3,4,4-Tetrafluoropiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. The presence of four fluorine atoms significantly alters its reactivity and interaction with biological targets compared to non-fluorinated piperidine derivatives .
Properties
IUPAC Name |
3,3,4,4-tetrafluoropiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(7)1-2-10-3-5(4,8)9;/h10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOAOKRIBZDGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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